![molecular formula C16H11N3O6 B159869 Naphthalene;1,3,5-trinitrobenzene CAS No. 1787-27-5](/img/structure/B159869.png)
Naphthalene;1,3,5-trinitrobenzene
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Overview
Description
Naphthalene;1,3,5-trinitrobenzene is a molecular complex formed by the interaction between naphthalene and 1,3,5-trinitrobenzene in a 1:1 ratioThe interaction between naphthalene and 1,3,5-trinitrobenzene involves donor-acceptor interactions, which result in the formation of a stable complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) typically involves the mixing of equimolar amounts of naphthalene and 1,3,5-trinitrobenzene in an appropriate solvent. The reaction is usually carried out at room temperature, and the resulting complex is isolated by filtration and recrystallization .
Industrial Production Methods
The reaction conditions remain similar, with careful control of temperature and solvent purity to ensure the formation of the desired complex .
Chemical Reactions Analysis
Types of Reactions
Naphthalene;1,3,5-trinitrobenzene primarily undergoes donor-acceptor interactions. The complex can participate in various types of reactions, including:
Oxidation: The naphthalene moiety can undergo oxidation under specific conditions.
Reduction: The nitro groups in 1,3,5-trinitrobenzene can be reduced to amino groups.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of naphthalene.
Reduction: Amino derivatives of 1,3,5-trinitrobenzene.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₁₁N₃O₆
- Molecular Weight : 341.27 g/mol
- IUPAC Name : naphthalene;1,3,5-trinitrobenzene
- CAS Number : 1787-27-5
The compound exhibits significant donor-acceptor interactions due to the combination of naphthalene's aromatic properties and the electron-withdrawing nitro groups from TNB. This interaction results in a stable complex with distinct electronic properties.
Chemistry
This compound is used as a model compound in various chemical studies:
- Charge Transfer Complexes : It serves as a model for studying donor-acceptor interactions and the formation of charge-transfer complexes. These studies are crucial for understanding molecular interactions in organic chemistry.
-
Reactivity Studies : The compound undergoes various reactions including:
- Oxidation : The naphthalene moiety can be oxidized to form oxidized derivatives.
- Reduction : Nitro groups can be reduced to amino groups.
- Electrophilic Substitution : The naphthalene ring can participate in electrophilic substitution reactions.
Biological Research
The interactions of this compound with biological molecules have been investigated:
- Biological Activity : Studies have explored its potential effects on biological systems, particularly its interactions with enzymes and proteins .
- Environmental Impact : TNB has been studied for its role as an environmental contaminant and its effects on microbial communities .
Medicinal Applications
Research is ongoing into the potential use of this compound in drug delivery systems:
- Drug Delivery Systems : Its stable complex formation makes it a candidate for developing advanced drug delivery systems that can enhance the bioavailability of therapeutic agents.
Industrial Applications
In industry, this compound is utilized for:
- Material Development : The compound is employed in creating advanced materials with specific electronic and optical properties, making it valuable in electronics and photonics.
Case Study 1: Charge Transfer Complexes
A study using nuclear magnetic resonance (NMR) demonstrated the formation of charge transfer complexes between TNB and naphthalene in cyclohexane. The stoichiometry and equilibrium constants were determined using modified NMR methods . This research highlights the utility of TNB in understanding molecular interactions.
Case Study 2: Environmental Microbiology
Research on microbial communities exposed to TNB indicated that certain bacteria could metabolize this compound. This finding emphasizes the environmental implications of TNB as a contaminant and its potential degradation pathways by microorganisms .
Mechanism of Action
The mechanism of action of naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) involves donor-acceptor interactions between the naphthalene and 1,3,5-trinitrobenzene molecules. The naphthalene acts as a donor, while the 1,3,5-trinitrobenzene acts as an acceptor. This interaction leads to the formation of a stable complex, which can influence the electronic properties of the individual components .
Comparison with Similar Compounds
Similar Compounds
- Naphthalene;1,3,5-trinitrobenzene
- Naphthalene, compd. with 2-methyl-1,3,5-trinitrobenzene(1:1)
- Naphthalene, compd. with 1,3,5-trinitrobenzene-1-amine(1:1)
Uniqueness
This compound is unique due to its specific donor-acceptor interaction, which results in a stable complex with distinct electronic properties.
Properties
CAS No. |
1787-27-5 |
---|---|
Molecular Formula |
C16H11N3O6 |
Molecular Weight |
341.27 g/mol |
IUPAC Name |
naphthalene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H8.C6H3N3O6/c1-2-6-10-8-4-3-7-9(10)5-1;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;1-3H |
InChI Key |
LSDFFJYZGMHCEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
1787-27-5 |
Synonyms |
naphthalene, 1,3,5-trinitrobenzene |
Origin of Product |
United States |
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